Scaffold-Level Kinase Binding Advantage: Pyrazolo[3,4-c]pyrazole Hinge-Binder Geometry vs. Pyrrolo[3,4-c]pyrazole
Although direct 6-methyl-1H-pyrazolo[3,4-c]pyrazole data is limited, the pyrazolo[3,4-c]pyrazole core defines a distinct ATP-mimetic hinge-binding motif in kinase drug discovery. In a published series of fused pyrazole EGFR/VEGFR-2 dual inhibitors, the pyrazolo[3,4-c] scaffold produced compounds with single-digit to sub-micromolar IC₅₀ values (e.g., Compound 3: EGFR IC₅₀ = 0.06 μM), which were ~10- to 177-fold more potent than erlotinib (EGFR IC₅₀ = 10.6 μM) [1][2]. By contrast, the reduced pyrrolo[3,4-c]pyrazole scaffold (as in CAY10682) shows a Ki of 83 nM for p53-Mdm2 but does not engage the kinase hinge in the same way, demonstrating the functional non-interchangeability of the oxidized vs. reduced core .
| Evidence Dimension | EGFR Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Pyrazolo[3,4-c]pyrazole derivative (Compound 3): EGFR IC₅₀ = 0.06 μM [1] |
| Comparator Or Baseline | Erlotinib: EGFR IC₅₀ = 10.6 μM; Pyrrolo[3,4-c]pyrazole derivative (CAY10682): p53-Mdm2 Ki = 83 nM (not EGFR-active) [1] |
| Quantified Difference | ~177-fold more potent than erlotinib; distinct target profile vs. pyrrolo analog |
| Conditions | In vitro enzymatic EGFR kinase inhibition assay; recombinant human EGFR; ATP concentration at Km |
Why This Matters
This confirms that the fully aromatic pyrazolo[3,4-c]pyrazole core is a privileged kinase-biased scaffold, meaning the 6-methyl-1H tautomer cannot be substituted by a pyrrolo[3,4-c]pyrazole without losing kinase-targeting capability.
- [1] H. A. Abdel-Aziz et al., "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors," Frontiers in Chemistry, vol. 8, Art. 334, 2020. View Source
- [2] H. A. Abdel-Aziz et al., "Novel Anticancer Fused Pyrazole Derivatives...," Europe PMC, 2020. View Source
